
Quinoline, 2-(2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)ethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline, 2-(2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)ethyl)- is a synthetic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The incorporation of a trifluoromethyl group and a piperazine moiety into the quinoline structure enhances its pharmacological properties, making it a valuable compound in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoline, 2-(2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)ethyl)- typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Friedländer synthesis, which involves the condensation of aniline with a carbonyl compound in the presence of an acid catalyst.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through nucleophilic substitution reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the Piperazine Moiety: The piperazine moiety can be attached to the quinoline core through nucleophilic substitution reactions, often using piperazine derivatives and appropriate coupling agents.
Industrial Production Methods
Industrial production of quinoline derivatives often involves scalable and efficient synthetic routes. Microwave-assisted synthesis and solvent-free conditions are commonly employed to enhance reaction efficiency and reduce environmental impact .
化学反応の分析
Types of Reactions
Quinoline, 2-(2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)ethyl)- undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, trifluoromethyl iodide
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Tetrahydroquinoline derivatives
Substitution: Alkylated quinoline derivatives
科学的研究の応用
Quinoline, 2-(2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)ethyl)- has a wide range of scientific research applications:
作用機序
The mechanism of action of quinoline, 2-(2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)ethyl)- involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The piperazine moiety can interact with various receptors and enzymes, modulating their activity . The compound’s quinoline core can inhibit the activity of certain enzymes, such as protein kinases, by binding to their active sites .
類似化合物との比較
Similar Compounds
Fluoroquinolones: These compounds also contain a quinoline core with a fluorine atom, and they are widely used as antibacterial agents.
Piperazine-Quinolines: Compounds with a piperazine moiety attached to the quinoline core, similar to the compound .
Uniqueness
Quinoline, 2-(2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)ethyl)- is unique due to the presence of both a trifluoromethyl group and a piperazine moiety. This combination enhances its pharmacological properties, making it a valuable compound for drug development .
特性
CAS番号 |
57962-00-2 |
|---|---|
分子式 |
C22H22F3N3 |
分子量 |
385.4 g/mol |
IUPAC名 |
2-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]quinoline |
InChI |
InChI=1S/C22H22F3N3/c23-22(24,25)18-5-3-6-20(16-18)28-14-12-27(13-15-28)11-10-19-9-8-17-4-1-2-7-21(17)26-19/h1-9,16H,10-15H2 |
InChIキー |
MSCLXDKCXGEGRZ-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCC2=NC3=CC=CC=C3C=C2)C4=CC=CC(=C4)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


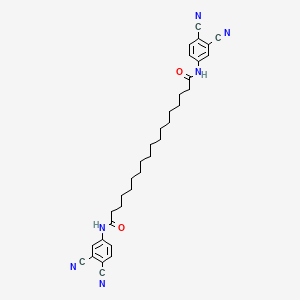
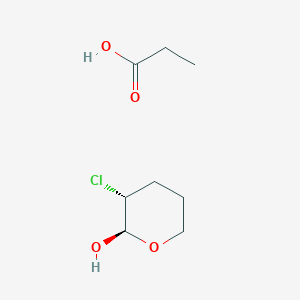
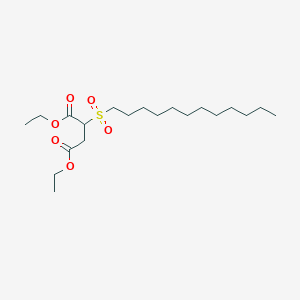
![3-({2-[2-(5-Nitrofuran-2-yl)ethenyl]quinazolin-4-yl}amino)phenol](/img/structure/B14608117.png)
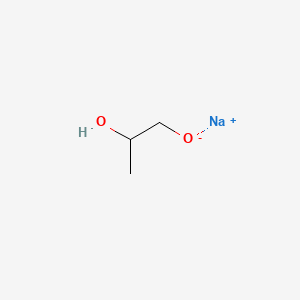
![Methyl 3-[tris(dodecylsulfanyl)stannyl]propanoate](/img/structure/B14608121.png)
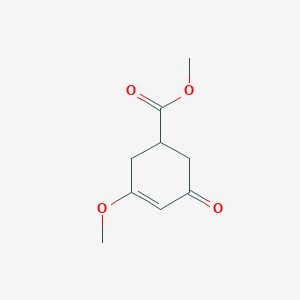
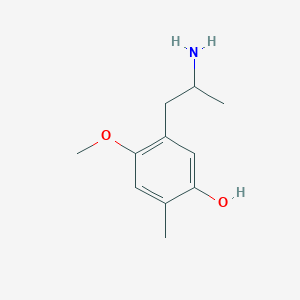

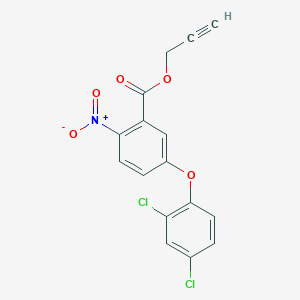
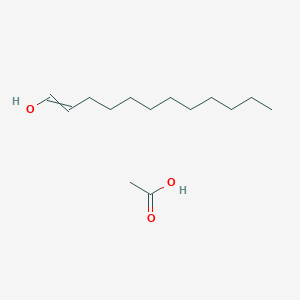

![1-[4,5-Dimethyl-2-(2-methylprop-1-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14608163.png)
![1,1'-{[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]azanediyl}di(propan-2-ol)](/img/structure/B14608164.png)
